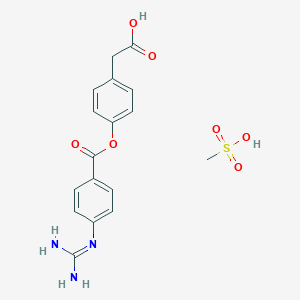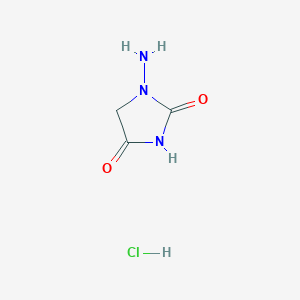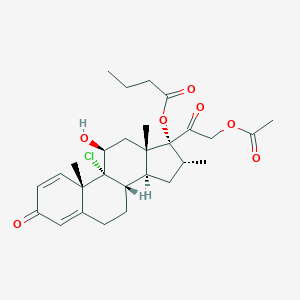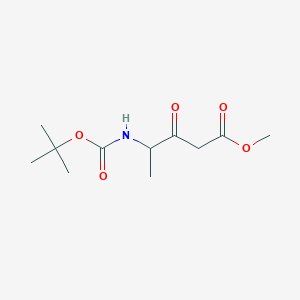
双(4-硝基苯基)磷酸氢酯
描述
双(4-硝基苯基)磷酸氢酯是一种属于芳基磷酸二酯类的有机化合物。其特征在于两个 4-硝基苯基基团连接到磷酸基团上。 该化合物以其在各种科学研究领域的应用而闻名,特别是在酶学和催化领域 .
科学研究应用
作用机制
双(4-硝基苯基)磷酸氢酯的作用机制涉及其与促进磷酸酯键断裂的酶或催化剂的相互作用。 在酶促反应中,该化合物充当磷酸二酯酶的底物,磷酸二酯酶水解酯键以释放 4-硝基苯酚和磷酸 . 在催化反应中,金属配合物可以活化磷酸酯键,通过各种途径导致其断裂 .
生化分析
Biochemical Properties
Bis(4-nitrophenyl) hydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with an uncharacterized protein PA1000 in Pseudomonas aeruginosa
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Bis(4-nitrophenyl) hydrogen phosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
准备方法
合成路线和反应条件
双(4-硝基苯基)磷酸氢酯可以通过在碱(如吡啶)存在下,4-硝基苯酚与氧氯化磷反应合成。 反应通常涉及加热混合物以促进所需产物的形成 .
工业生产方法
在工业环境中,双(4-硝基苯基)磷酸氢酯的生产可能涉及使用连续流动反应器以确保一致的质量和产量。 该工艺还可能包括纯化步骤,例如重结晶以获得高纯度产品 .
化学反应分析
反应类型
双(4-硝基苯基)磷酸氢酯会发生各种化学反应,包括:
常用试剂和条件
催化分解: 涉及在高温下使用金属催化剂(如锰氧化物).
主要形成的产物
水解: 产生 4-硝基苯酚和磷酸.
催化分解: 根据所用催化剂和反应条件的不同,可能导致各种产物的形成.
相似化合物的比较
类似化合物
双(4-硝基苯基)碳酸酯: 另一种具有两个 4-硝基苯基基团的化合物,但具有碳酸基团而不是磷酸基团.
双(4-硝基苯基)硫酸酯: 含有硫酸基团代替磷酸基团.
独特性
双(4-硝基苯基)磷酸氢酯由于其与磷酸二酯酶的特定相互作用及其在研究磷酸酯裂解机制中的用途而具有独特性。 其独特的化学结构使其能够在酶学和催化中得到目标应用,使其与其他类似化合物区分开来 .
属性
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVUSZEHNVFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4043-96-3 (hydrochloride salt) | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20870742 | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-15-8 | |
| Record name | Bis(p-nitrophenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(4-nitrophenyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(4-nitrophenyl) phosphate?
A1: Bis(4-nitrophenyl) phosphate has the molecular formula C12H8N2O8P- and a molecular weight of 343.18 g/mol.
Q2: Is there any spectroscopic data available for BNPP?
A2: While the provided research papers primarily focus on the kinetic aspects and catalytic mechanisms related to BNPP, spectroscopic data like UV-Vis absorption spectra are often used to monitor the hydrolysis reaction. The growth of the product, 4-nitrophenolate, is typically observed at 405 nm. [, , , , ]
Q3: Why is BNPP frequently used in studies of catalytic hydrolysis?
A3: BNPP serves as a convenient model compound for studying phosphate ester hydrolysis due to its relatively high stability and ease of synthesis. [] The hydrolysis reaction is easily monitored by UV-Vis spectroscopy due to the formation of the colored product, 4-nitrophenolate. [, , , , ]
Q4: What types of catalysts have been investigated for BNPP hydrolysis?
A4: A wide range of catalysts have been studied for their ability to promote BNPP hydrolysis, including:
- Metal complexes: Researchers have investigated the catalytic activity of various metal complexes, including those containing cobalt(II) [, ], lanthanum(III) [, , , , ], cerium(III) [, , ], copper(II) [, , ], nickel(II) [], zinc(II) [], terbium(III) [], and zirconium(IV) [].
- Metallomicelles: These systems combine the catalytic properties of metal complexes with the unique microenvironment of micelles, often leading to enhanced catalytic activity. [, , , , , ]
- Organocatalysts: Organic compounds like diphenyl phosphate and bis(4-nitrophenyl) phosphate itself have been explored as organocatalysts for the ring-opening polymerization of β-butyrolactone. []
- Cyclodextrin Dimers: These supramolecular structures have demonstrated the ability to promote BNPP cleavage in neutral pH conditions without the need for metal ions. []
Q5: What are the proposed mechanisms for BNPP hydrolysis catalyzed by these systems?
A5: Proposed mechanisms vary depending on the catalyst employed, but common themes include:
- Metal ion activation: Metal ions in complexes and metallomicelles can act as Lewis acids, activating the phosphate group of BNPP towards nucleophilic attack. [, , , , , , ]
- Hydroxide or alkoxide attack: Metal-bound hydroxide or alkoxide ions, generated from water or the ligand itself, can act as nucleophiles, attacking the phosphorus center of BNPP. [, , , ]
- Intramolecular nucleophilic substitution: In certain cases, a nucleophilic group within the ligand structure can directly attack the phosphorus center of BNPP. [, ]
- Micellar effects: Metallomicelles can concentrate reactants within their hydrophobic core, leading to increased local concentrations and enhanced reaction rates. [, , , , ]
Q6: Does BNPP have any known biological targets?
A6: BNPP is primarily recognized as a broad-spectrum inhibitor of carboxylesterases. [, , , , , ] It has also been identified as an inhibitor of the dNTP triphosphohydrolase SAMHD1. []
Q7: How does BNPP interact with carboxylesterases?
A7: Although specific binding interactions vary between different carboxylesterases, BNPP generally acts as a competitive inhibitor by binding to the enzyme's active site. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its activity. [, , , , , ]
Q8: What analytical techniques are commonly employed to study BNPP and its hydrolysis?
A8: Common analytical techniques include:
- UV-Vis spectrophotometry: This method is widely used to monitor BNPP hydrolysis kinetics by measuring the increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenolate. [, , , , ]
- NMR spectroscopy: NMR is employed to characterize the structures of BNPP, its hydrolysis products, and intermediates formed during the catalytic reactions. [, , , ]
- Potentiometric titrations: This technique helps determine the stability constants of metal complexes formed with ligands involved in BNPP hydrolysis. [, , ]
- Fluorescence spectroscopy: Fluorescence spectroscopy can be used to investigate the interactions between metal ions and ligands, as well as the binding of complexes to BNPP. [, ]
Q9: Are there alternative compounds to BNPP used in similar research?
A11: Researchers sometimes use other phosphate esters like 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), 4-nitrophenyl diphenyl phosphate (NPDPP) [], and p-nitrophenylethyl phosphate [] to study phosphoester hydrolysis. The choice of substrate depends on the specific research question and the desired properties of the model compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)



![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

